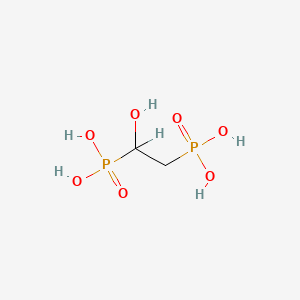
2,5-Difluorobenzamide
Vue d'ensemble
Description
2,5-Difluorobenzamide is a chemical compound with the molecular formula C7H5F2NO and a molecular weight of 157.12 . It is a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) . This code provides a standard way to encode the molecule’s structure .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Understanding Molecular Aggregation
A study by Mocilac et al. (2016) explored the role of fluorine in aggregation and complex C–F/C–H disorder in N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides. This research demonstrated shorter C–H⋯F contacts than normally expected due to the 2,5-difluorobenzene effect, offering insights into the relationships between fluorine substitution patterns and molecular aggregation in a series of twelve isomers (Mocilac, Osman, & Gallagher, 2016).
Synthesis and Chemical Reactions
The synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile via fluorination and hydrolysis was reported by Li Xiu-lian (2009), highlighting the process's high yield and minimal environmental pollution (Li Xiu-lian, 2009). Another study by Ren Haoming (2011) investigated the green preparation technology of 2,6-difluorobenzamide in high temperature liquid water, offering an environmentally friendly alternative to traditional methods (Ren Haoming, 2011).
Structural, Thermal, and Mechanical Properties
Research by Mondal et al. (2017) discovered three polymorphs of a fluorinated amide, N-(3,5-difluorophenyl)-2,4-difluorobenzamide, emphasizing the significance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state and their influence on mechanical properties (Mondal, Kiran, Ramamurty, & Chopra, 2017).
Biocatalytic Processes
Zhengfei Yang et al. (2018) demonstrated the efficient production of 2,6-Difluorobenzamide using a recombinant Escherichia coli expressing the nitrile hydratase from Aurantimonas manganoxydans, optimizing key biocatalytic process parameters (Yang, Pei, Xu, Wu, & Yang, 2018).
Safety and Hazards
The safety information for 2,5-Difluorobenzamide includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305, P338, P351) .
Mécanisme D'action
Target of Action
2,5-Difluorobenzamide primarily targets the bacterial cell division protein FtsZ . FtsZ is a protein that plays a crucial role in cell division in bacteria, making it an attractive target for antimicrobial development .
Mode of Action
The compound interacts with FtsZ, disrupting its GTPase activity and polymerization . This interaction inhibits cell division, leading to cell death . The presence of fluorine atoms in this compound is responsible for its non-planarity, allowing it to more easily adopt the non-planar conformation found in co-crystallized complexes with FtsZ .
Biochemical Pathways
The compound’s interaction with FtsZ affects the cell division pathway in bacteria . By inhibiting FtsZ, this compound prevents the formation of the contractile ring that is necessary for bacterial cell division .
Pharmacokinetics
It’s known that the compound can be produced from 2,6-difluorobenzonitrile using a biocatalytic process involving the enzyme nitrile hydratase . This process is environmentally friendly and exhibits high catalytic efficiency .
Result of Action
The result of this compound’s action is the inhibition of bacterial cell division, leading to cell death . This makes the compound a potential candidate for the development of new antibacterial agents, particularly against multidrug-resistant bacteria .
Action Environment
Environmental factors can influence the action of this compound. For instance, the biocatalytic process used to produce the compound from 2,6-difluorobenzonitrile is influenced by factors such as temperature, pH, substrate loading, and substrate feeding mode . Optimizing these parameters can enhance the production of this compound .
Analyse Biochimique
Biochemical Properties
2,5-Difluorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme FtsZ, a bacterial cell division protein. The interaction between this compound and FtsZ inhibits the polymerization of FtsZ, thereby disrupting bacterial cell division . This inhibition is crucial for its potential use as an antimicrobial agent.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. In bacterial cells, it disrupts cell division by targeting the FtsZ protein, leading to cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the FtsZ protein in bacterial cells, inhibiting its polymerization and preventing the formation of the Z-ring, which is essential for bacterial cytokinesis . This inhibition leads to the disruption of cell division and ultimately bacterial cell death. In mammalian cells, this compound can inhibit or activate various enzymes, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of bacterial cell division, while in vivo studies have demonstrated its potential for long-term antimicrobial effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity to the host organism . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body. These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which determine its ability to penetrate different tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target proteins such as FtsZ . The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments or organelles. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
2,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKWHAILFUUIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234241 | |
| Record name | 2,5-Difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-03-2 | |
| Record name | 2,5-Difluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)

